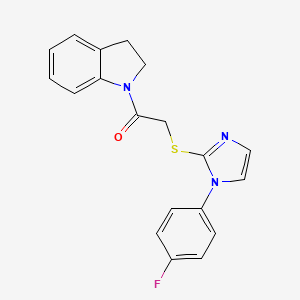

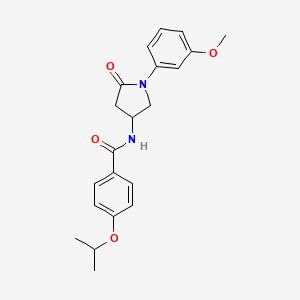

![molecular formula C23H25N3O5S B2372232 N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide CAS No. 900011-65-6](/img/structure/B2372232.png)

N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is an intricate organic compound, characterized by a pyrrolo[1,2-a]pyrazine core, a dimethoxyphenyl substituent, and an acetamide group. This structural complexity imparts significant potential in various scientific fields, including medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide typically involves multi-step reactions. Here’s a generalized synthetic route:

Formation of the Pyrrolo[1,2-a]pyrazine Core: : Begin with the cyclization of an appropriate precursor.

Introduction of the 3,4-dimethoxyphenyl Group: : Achieved through electrophilic aromatic substitution or related reactions.

Sulfonylation: : Using sulfonyl chlorides under basic conditions.

Attachment of the Acetamide Group: : Typically involves acylation reactions.

Industrial Production Methods: Industrial synthesis might employ:

Batch Processing: : Ensuring tight control over reaction conditions.

Continuous Flow Techniques: : For better scalability and consistency.

Catalytic Methods: : To enhance yields and selectivity, reducing by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : Primarily affects the aromatic rings or the pyrrolo[1,2-a]pyrazine core.

Reduction: : Possible on the pyrrolo[1,2-a]pyrazine core or sulfonyl group.

Substitution: : Electrophilic or nucleophilic substitutions on aromatic rings.

Common Reagents and Conditions:

Oxidation: : KMnO₄, CrO₃ under acidic conditions.

Reduction: : LiAlH₄, H₂ with Pd/C catalyst.

Substitution: : Alkyl halides, nucleophiles like amines or alcohols.

Major Products Formed:

Depending on the type of reaction, products vary but often include modified versions of the parent compound, such as hydroxylated or methylated derivatives.

Scientific Research Applications

This compound holds potential in multiple domains:

Chemistry: : As a precursor or intermediate in organic synthesis.

Biology: : Possible bioactive properties for drug design.

Medicine: : Investigation into its pharmacological effects, especially due to its structural motifs.

Industry: : Applications in material science for the development of novel materials or catalysts.

Mechanism of Action

Mechanism by which the Compound Exerts Its Effects:

Interaction with Biological Targets: : Binds to specific proteins or receptors, altering their activity.

Pathways Involved: : Could influence signaling pathways, depending on its bioactivity.

Molecular Targets and Pathways:

Specific targets would require empirical research, typically involving enzyme inhibition or receptor modulation studies.

Comparison with Similar Compounds

N-(4-phenyl)acetamide: : Simpler, without the pyrrolo[1,2-a]pyrazine core or sulfonyl groups.

1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine: : Lacking the sulfonyl or acetamide groups.

Uniqueness:

Its structural complexity confers unique chemical and potentially biological properties, distinguishing it from simpler analogs.

This compound’s multifaceted nature and diverse applications make it a subject of significant scientific interest. Its synthesis and reactivity open avenues for extensive research, particularly in the fields of chemistry and medicine.

Properties

IUPAC Name |

N-[4-[[1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-16(27)24-18-7-9-19(10-8-18)32(28,29)26-14-13-25-12-4-5-20(25)23(26)17-6-11-21(30-2)22(15-17)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTZWRCJUVZPFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2372152.png)

![N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2372153.png)

![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)

![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2372156.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)

![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)